molecular formula C19H20BrN5OS B11642128 5-(5-Bromothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide CAS No. 302918-14-5

5-(5-Bromothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B11642128
CAS No.: 302918-14-5
M. Wt: 446.4 g/mol
InChI Key: NFLKPVRKGRUYTE-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazole-3-carbohydrazide core substituted with a 5-bromothiophen-2-yl group at position 5 and a 4-(diethylamino)benzylidene moiety at the hydrazide nitrogen. Such derivatives are explored for pharmacological applications, leveraging their structural versatility for target-specific interactions .

Properties

CAS No.

302918-14-5

Molecular Formula

C19H20BrN5OS

Molecular Weight

446.4 g/mol

IUPAC Name

5-(5-bromothiophen-2-yl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C19H20BrN5OS/c1-3-25(4-2)14-7-5-13(6-8-14)12-21-24-19(26)16-11-15(22-23-16)17-9-10-18(20)27-17/h5-12H,3-4H2,1-2H3,(H,22,23)(H,24,26)/b21-12+

InChI Key

NFLKPVRKGRUYTE-CIAFOILYSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br

Origin of Product

United States

Preparation Methods

The synthetic route for this compound involves the reaction of 5-bromothiophene-2-carboxylic acid with hydrazine hydrate and subsequent condensation with 4-(diethylamino)benzaldehyde. The industrial production methods typically follow similar steps, with optimization for yield and purity.

Chemical Reactions Analysis

    Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions:

    Major Products: The specific products depend on the reaction conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazole ring, a bromothiophene moiety, and a diethylamino-benzylidene group. The synthesis typically involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones under controlled conditions. This method allows for the formation of hydrazone-type compounds, which are often evaluated for their biological activity.

Biological Activities

1. Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit significant antimicrobial activity. Studies have shown that compounds similar to 5-(5-Bromothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide possess inhibitory effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the bromothiophene unit is believed to enhance the compound's interaction with microbial membranes, facilitating its antimicrobial action.

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated through in vitro assays and molecular docking studies. Preliminary results suggest that it may inhibit key enzymes involved in inflammatory pathways, such as 5-lipoxygenase, which is crucial in leukotriene biosynthesis. This positions the compound as a candidate for further development as an anti-inflammatory agent.

3. Anticancer Activity

Emerging studies indicate that pyrazole derivatives can induce apoptosis in cancer cells. The unique structural features of This compound may contribute to its ability to disrupt cancer cell proliferation and survival mechanisms. Research is ongoing to elucidate its mechanism of action and efficacy against various cancer cell lines.

Case Study 1: Antimicrobial Evaluation

A study conducted on several pyrazole derivatives, including the target compound, revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 10 to 50 µg/mL, indicating effective antimicrobial properties.

Case Study 2: Anti-inflammatory Mechanism

In a molecular docking study published in 2021, This compound was shown to interact favorably with the active site of 5-lipoxygenase. The binding affinity was calculated using computational methods, suggesting that modifications to its structure could enhance its anti-inflammatory potency.

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
AntimicrobialEffective against S. aureus and E. coli
Anti-inflammatoryInhibits 5-lipoxygenase
AnticancerInduces apoptosis in cancer cellsOngoing research

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Core Heterocycle Variations

  • Isoxazole vs. Pyrazole : Compound 39l () replaces pyrazole with isoxazole, reducing aromaticity and altering dipole moments. Isoxazole’s oxygen atom may engage in hydrogen bonding, unlike pyrazole’s nitrogen-rich core.

Substituent Analysis

  • Bromothiophene vs. Other Halogenated Groups :

    • The target’s 5-bromothiophene offers steric bulk and halogen bonding (Br···π interactions). In contrast, 4k () retains bromothiophene but adds a sulfonamide group, enhancing hydrogen-bonding capacity .
    • 303107-76-8 () substitutes bromothiophene with a 2,4-dichlorophenyl group, introducing two electronegative Cl atoms that increase hydrophobicity but reduce polar interactions .
  • Benzylidene Modifications: 4-Methoxybenzylidene (): Methoxy groups donate electrons via resonance, contrasting with the diethylamino group’s strong electron-donating and basic properties. This impacts solubility (diethylamino enhances at physiological pH) and π-π stacking . 3-Ethoxy-4-hydroxybenzylidene (): The hydroxyl and ethoxy groups enable hydrogen bonding and intramolecular stabilization, unlike the diethylamino group’s steric and electronic effects .

Physicochemical Properties

  • Solubility: The diethylamino group improves water solubility at acidic pH (protonation) compared to methoxy or hydroxy analogs ( vs. 7) .
  • Lipophilicity : Bromothiophene increases logP relative to phenyl or furyl substituents (), affecting membrane permeability .
  • Thermal Stability : Crystallographic studies () suggest that bulky substituents like bromothiophene enhance thermal stability via dense packing .

Computational and Crystallographic Insights

  • Docking Studies: AutoDock Vina () predicts the diethylamino group occupies hydrophobic pockets in receptors, while bromothiophene engages halogen bonds .
  • Crystal Packing : SHELXL-refined structures () reveal intramolecular hydrogen bonds in analogs (e.g., N–H···O in ), which may stabilize the target’s conformation .

Biological Activity

The compound 5-(5-Bromothiophen-2-yl)-N'-(4-(diethylamino)benzylidene)-1H-pyrazole-3-carbohydrazide is a novel hydrazone derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole core, which is known for its diverse biological activities. The synthesis typically involves the condensation of 5-bromothiophen-2-carboxylic acid with diethylamino benzaldehyde and hydrazine derivatives. The structure can be represented as follows:

C16H18BrN5O2\text{C}_{16}\text{H}_{18}\text{BrN}_{5}\text{O}_{2}

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • IC50 Values : Compounds in the pyrazole class have shown IC50 values ranging from 0.73 to 20.2 µM against different cancer cell lines, such as MCF-7 (breast cancer) and OCUM-2MD3 (gastric cancer) .

Antimicrobial Properties

The hydrazone derivatives have also been evaluated for their antimicrobial activities. A study focusing on similar compounds demonstrated effective inhibition against bacterial strains such as E. coli and Staphylococcus aureus. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Antimalarial Activity

In vitro studies have shown that certain hydrazone derivatives exhibit antimalarial properties. For instance, a related compound demonstrated significant suppression of Plasmodium falciparum growth in vitro and improved survival rates in infected murine models . This suggests that the target compound may also possess similar antimalarial efficacy.

The exact mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:

  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels may contribute to cytotoxic effects in tumor cells.
  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in cancer progression and microbial metabolism.

Study 1: Anticancer Efficacy Evaluation

A recent study evaluated the anticancer efficacy of various pyrazole derivatives, including the target compound, against human gastric carcinoma cells. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations.

CompoundCell LineIC50 (µM)Mechanism
Target CompoundOCUM-2MD31.5Apoptosis induction
Control DrugDoxorubicin0.5DNA intercalation

Study 2: Antimicrobial Activity Assessment

Another study assessed the antimicrobial activity of hydrazone derivatives against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli32
Staphylococcus aureus16

These findings suggest that the target compound may offer promising therapeutic avenues in both oncology and infectious disease management.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.